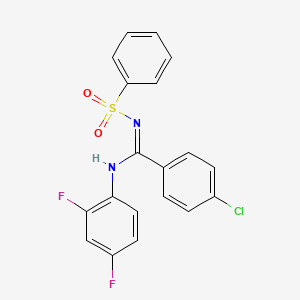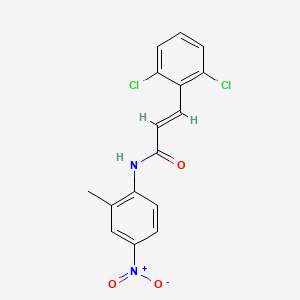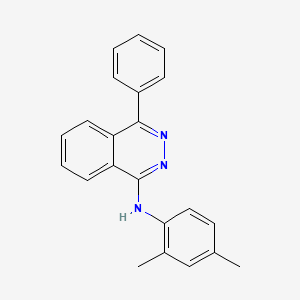
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DPC-681, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carboximidamides and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the expression of certain genes that are involved in cell proliferation and survival. In addition, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to induce the expression of genes that are involved in apoptosis. Furthermore, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to inhibit the production of certain inflammatory cytokines, which play a role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of using 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the areas of interest is its potential use in combination therapy for cancer treatment. It has been suggested that 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be used in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of viral infections. Further studies are needed to determine the exact mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide with N-phenylcarboximidoyl chloride in the presence of a base. The reaction proceeds via an intermediate, which is then treated with hydrochloric acid to obtain the final product. The synthesis method of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been optimized to achieve high yields and purity.
Scientific Research Applications
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In cancer research, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to inhibit the replication of the influenza virus and herpes simplex virus.
properties
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2S/c20-14-8-6-13(7-9-14)19(23-18-11-10-15(21)12-17(18)22)24-27(25,26)16-4-2-1-3-5-16/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLEWGEPJDXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5458177.png)

![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5458192.png)
![6-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5458198.png)
![3-[4-(2-cyclopentyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-1-propanol dihydrochloride](/img/structure/B5458222.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![2-benzylidene-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458224.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458230.png)
![4-{[(3-isopropyl-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5458243.png)
![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)